2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
CAS No.: 1019115-10-6
Cat. No.: VC8038529
Molecular Formula: C13H13BrO3
Molecular Weight: 297.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019115-10-6 |
|---|---|
| Molecular Formula | C13H13BrO3 |
| Molecular Weight | 297.14 g/mol |
| IUPAC Name | 2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17) |
| Standard InChI Key | BVTWSRUFFHBCHO-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical and Physical Properties
Structural Characteristics
2-(4-Bromobenzoyl)cyclopentanecarboxylic acid features a cyclopentane backbone substituted at the 1- and 2-positions with a carboxylic acid group and a 4-bromobenzoyl moiety, respectively. The stereochemistry of the substituents is critical to its reactivity, as evidenced by the SMILES notation , which confirms the trans configuration of the functional groups . The bromine atom at the para position of the benzoyl group enhances the compound’s electrophilic character, making it amenable to nucleophilic substitution reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.15 g/mol | |
| IUPAC Name | (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |
| SMILES Notation |
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(4-bromobenzoyl)cyclopentanecarboxylic acid typically involves a Friedel-Crafts acylation or nucleophilic acyl substitution strategy. A plausible route begins with cyclopentanecarboxylic acid, which undergoes acylation using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Purification via recrystallization or column chromatography yields the final product with high stereochemical fidelity.
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through continuous flow reactors and automated purification systems. Advanced techniques like high-performance liquid chromatography (HPLC) ensure the removal of stereoisomeric impurities, which are common in bicyclic systems.
Applications in Scientific Research
Organic Synthesis
As a versatile building block, this compound facilitates the construction of complex molecules through reactions at three key sites:
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Carboxylic Acid Group: Esterification or amidation for prodrug development.
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Bromobenzoyl Moiety: Suzuki-Miyaura cross-coupling to introduce aryl groups.
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Cyclopentane Ring: Functionalization via hydrogenation or ring-opening reactions.
Pharmaceutical Intermediates
Though direct pharmacological data are sparse, structural analogs of 2-(4-bromobenzoyl)cyclopentanecarboxylic acid are investigated for:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis.
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Enzyme Inhibition: Modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound Name | Structural Variation | Key Differences |
|---|---|---|
| 2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid | Chlorine substituent | Reduced electrophilicity vs. bromine |
| 2-(4-Methylbenzoyl)cyclopentanecarboxylic acid | Methyl group | Enhanced lipophilicity, reduced reactivity |
| 3-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Cyclohexane ring | Altered ring strain and conformational flexibility |
The bromine atom in 2-(4-bromobenzoyl)cyclopentanecarboxylic acid confers distinct advantages in cross-coupling reactions compared to chlorine or methyl analogs, enabling precise structural diversification in drug discovery .
Challenges and Future Directions
Current limitations include sparse data on the compound’s pharmacokinetics and toxicity. Future research should prioritize:
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Mechanistic Studies: Elucidating interactions with biological targets.
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Stereochemical Optimization: Exploring cis/trans isomer effects on bioactivity.
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Green Synthesis: Developing catalytic methods to reduce waste.
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